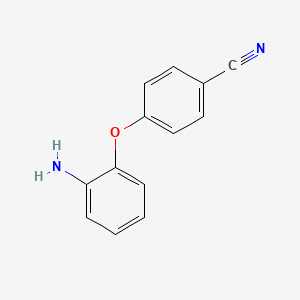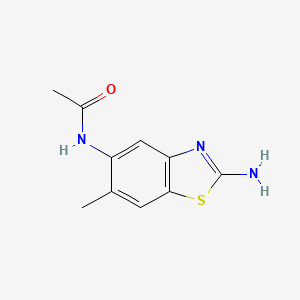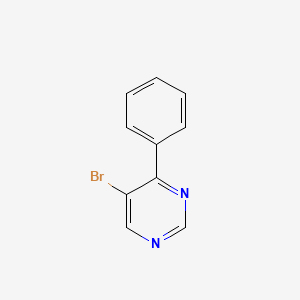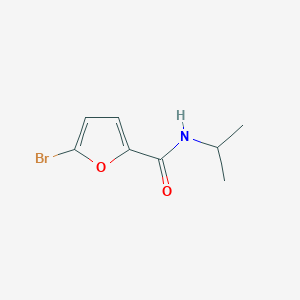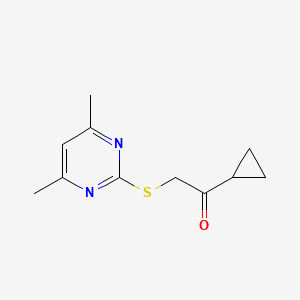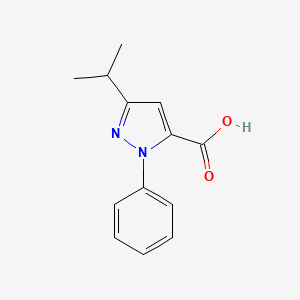
3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of "3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole" and related compounds involves several steps, including dehydration and cyclization reactions. A common method for synthesizing 1,3,4-oxadiazole derivatives is the cyclodehydration of N,N′-diacylhydrazines or oxidative cyclization of hydrazide-hydrazones. These processes utilize various dehydrating reagents, such as thionyl chloride, polyphosphoric acid, and phosphorus oxychloride, to form the 1,3,4-oxadiazole ring (Review on synthetic routes for 1,3,4-oxadiazoles).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including "3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole," is characterized by spectroscopic methods like NMR, IR, and sometimes X-ray crystallography. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions. For example, studies have shown that oxadiazole rings can be almost planar, influencing their chemical behavior and reactivity (Synthesis and molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo various chemical reactions, including substitutions and cyclization, under different conditions. The presence of the oxadiazole ring affects the compound's reactivity towards nucleophiles and electrophiles. For instance, reactions with bromine and lead tetra-acetate can lead to the formation of new ring systems or the substitution of existing ones, demonstrating the versatility of these compounds in synthetic chemistry (Reactions of bromine and lead tetra-acetate with oxadiazoles).
Physical Properties Analysis
The physical properties of "3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole" derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in various fields. These properties can be influenced by the substituents on the oxadiazole ring and the overall molecular structure. Studies often involve differential scanning calorimetry (DSC) and polarimetry to determine these characteristics.
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, including acidity, basicity, and photoluminescence, are determined by the electronic nature of the oxadiazole ring and its substituents. For example, the presence of electronegative groups like bromophenyl can affect the electron density of the oxadiazole ring, influencing its chemical behavior. Spectroscopic studies, such as UV-Vis and fluorescence, are used to explore these properties in detail (Synthesis of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole Derivatives).
Scientific Research Applications
Synthesis and Characterization
- A study by Ustabaş et al. (2020) focused on synthesizing and characterizing a compound containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings, revealing its antimicrobial activities and suggesting potential use as a drug candidate after further in vivo studies (Ustabaş et al., 2020).
Biological Properties
- Research by Husain and Ajmal (2009) synthesized novel 1,3,4-oxadiazole derivatives from 3-(4-bromobenzoyl)propionic acid. These compounds exhibited significant anti-inflammatory and analgesic activities, with some showing appreciable antibacterial activity and very low ulcerogenic action (Husain & Ajmal, 2009).
Antimicrobial Activities
- Kaneria et al. (2016) conducted a study on novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, synthesized without solvent, and evaluated their antimicrobial activities against various bacteria and fungi strains (Kaneria et al., 2016).
Pharmacological Activities
- Gul et al. (2017) prepared a series of 1,3,4-oxadiazole compounds and screened them for antimicrobial and hemolytic activity. Most compounds were active against selected microbial species, indicating potential for pharmacological applications (Gul et al., 2017).
Chemical Synthesis Methods
- A review by authors in 2020 discussed different synthetic methods for constructing 1,3,4-oxadiazole cycle, highlighting various approaches including cyclodehydration and oxidative cyclization reactions. This review provides insight into the synthesis techniques of compounds like 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (Authors, 2020).
properties
IUPAC Name |
3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKDKLNQUZYYAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357743 |
Source


|
| Record name | 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |
CAS RN |
443106-68-1 |
Source


|
| Record name | 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


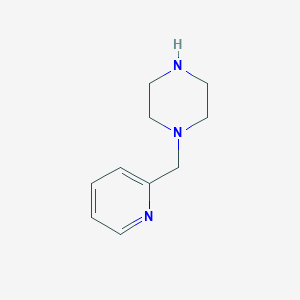

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)
